tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a hydroxy group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the enzyme-catalyzed kinetic resolution of racemic mixtures. This method utilizes lipase enzymes to selectively react with one enantiomer, resulting in high enantioselectivity . The reaction conditions typically involve the use of solvents such as isopropanol and tert-butanol, and the process is optimized for temperature and enzyme concentration .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic resolution techniques, scaled up to accommodate larger quantities. The use of high-performance liquid chromatography (HPLC) with chiral stationary phases is also employed to separate the enantiomers effectively .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its enantiomerically pure form is valuable in asymmetric synthesis .
Biology and Medicine
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are particularly advantageous .
Mechanism of Action
The mechanism of action of tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an intermediate in NK1 receptor antagonists, it binds to the NK1 receptor, inhibiting its activity and thereby exerting its therapeutic effects . The pathways involved include the modulation of neurotransmitter release and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
- tert-Butyl 3-hydroxypropionate
- tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Uniqueness
What sets tert-Butyl trans-3-Hydroxy-4-phenylpyrrolidine-1-carboxylate apart is its specific combination of functional groups, which confer unique reactivity and selectivity in chemical reactions. Its ability to serve as a chiral building block and its role in the synthesis of biologically active compounds highlight its significance in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXAVJRWGKVDK-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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